Ethyl 2-(2-cyano-3-(4-isopropylphenyl)acrylamido)-5-phenylthiophene-3-carboxylate

Description

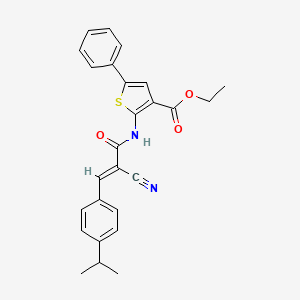

Ethyl 2-(2-cyano-3-(4-isopropylphenyl)acrylamido)-5-phenylthiophene-3-carboxylate is a thiophene-based small molecule characterized by a multifunctional structure. Its core consists of a thiophene ring substituted at the 2-position with an acrylamido group bearing a cyano moiety and a 4-isopropylphenyl group. The 5-position of the thiophene ring is occupied by a phenyl group, while the 3-position is esterified with an ethyl carboxylate (Fig. 1). This compound belongs to a class of synthetic derivatives designed for pharmaceutical exploration, particularly in antioxidant and anti-inflammatory applications .

Properties

Molecular Formula |

C26H24N2O3S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C26H24N2O3S/c1-4-31-26(30)22-15-23(20-8-6-5-7-9-20)32-25(22)28-24(29)21(16-27)14-18-10-12-19(13-11-18)17(2)3/h5-15,17H,4H2,1-3H3,(H,28,29)/b21-14+ |

InChI Key |

ZPCGBJDGUQGADO-KGENOOAVSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/C#N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)C(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for synthesizing acrylamido derivatives. This process involves reacting an active methylene compound with an aldehyde in the presence of a base catalyst. For This compound , the synthesis could involve the following steps:

Starting Materials : Ethyl 2-amino-5-phenylthiophene-3-carboxylate and 1-cyanoacetyl-3,5-dimethylpyrazole are used as starting materials. The cyanoacetylation of the amino group yields an intermediate compound.

Knoevenagel Condensation : The intermediate compound undergoes Knoevenagel condensation with 4-isopropylbenzaldehyde in the presence of a catalyst like piperidine and acetic acid. The reaction is typically carried out in a solvent such as toluene and refluxed for several hours.

Purification : The resulting product is purified by recrystallization using a suitable solvent.

General Procedure

General Procedure for Synthesis :

- Step 1 : Synthesize the intermediate ethyl 2-(2-cyanoacetamido)-5-phenylthiophene-3-carboxylate by reacting ethyl 2-amino-5-phenylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole.

- Step 2 : Perform Knoevenagel condensation by adding the intermediate (10 mmol), 4-isopropylbenzaldehyde (11 mmol), piperidine (0.35 ml), and acetic acid (1.3 ml) to toluene (50 ml). Reflux the mixture for 5-6 hours.

- Step 3 : Monitor the reaction completion using thin-layer chromatography (TLC). Cool the mixture to room temperature, filter the precipitate, and recrystallize it with a suitable solvent.

Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

- Infrared Spectroscopy (IR) : Expected absorption bands include N-H stretching around 3400 cm^-1, C≡N stretching around 2200 cm^-1, and C=O stretching around 1650 cm^-1.

- Nuclear Magnetic Resonance (1H NMR) : Provides detailed information about the hydrogen atoms in the molecule.

- Mass Spectrometry : Confirms the molecular weight of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyano-3-(4-isopropylphenyl)acrylamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-cyano-3-(4-isopropylphenyl)acrylamido)-5-phenylthiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyano-3-(4-isopropylphenyl)acrylamido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-Dimethylthiophene-3-Carboxylates

These derivatives, reported by Madhavi and Ramya (2017), feature methyl groups at the 4,5-positions of the thiophene ring and varying substituents (e.g., hydroxyl, methoxy, nitro) on the phenyl moiety of the acrylamido group . Key comparisons:

- Antioxidant Activity: The 4-isopropylphenyl variant exhibits moderate DPPH radical scavenging (62–68% at 100 μM) compared to phenolic analogues (75–82%) . Phenolic hydroxyl groups enhance hydrogen-donating capacity, critical for neutralizing free radicals.

- Anti-Inflammatory Activity: The target compound’s anti-inflammatory efficacy (70–83% inhibition of rat paw edema) parallels phenolic derivatives but underperforms relative to diclofenac (85%) . Bulky 4-isopropylphenyl groups may hinder binding to cyclooxygenase (COX) active sites compared to smaller substituents.

Table 1: Bioactivity Comparison of Thiophene Derivatives

Ethyl 2-(2-Cyano-3-(2-Hydroxyphenyl)acrylamido)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate

This compound, with a hydroxyl group at the 2-position of the phenyl ring and a tetrahydrobenzo-thiophene core, shows reduced anti-inflammatory activity (55–63% edema inhibition) compared to the target molecule . The shift from 4-isopropylphenyl to 2-hydroxyphenyl disrupts steric and electronic interactions with inflammatory mediators.

Non-Thiophene Analogues: Coumarin-Based Acrylamides

Compounds like 2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i) and 2-cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l) exhibit potent antimicrobial activity (MIC: 4–6 μM/mL) but lack the thiophene backbone .

Influence of Substituent Position and Bulk

- 4-Isopropylphenyl vs. Smaller Groups : The 4-isopropylphenyl group increases molecular weight and logP (predicted: ~4.2), enhancing membrane permeability but reducing solubility. Derivatives with para-substituted electron-donating groups (e.g., methoxy) show lower activity due to diminished radical stabilization .

- Cyano Group: The cyano moiety in all analogues enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymatic targets .

Biological Activity

Ethyl 2-(2-cyano-3-(4-isopropylphenyl)acrylamido)-5-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including:

- Formation of the Thiophene Ring : A cyclization reaction between a suitable diene and a sulfur source to create the thiophene structure.

- Introduction of the Acrylamide Group : Achieved through a Michael addition reaction with an acrylamide derivative.

- Esterification : The ester functional group is introduced via a reaction between an alcohol and a carboxylic acid derivative.

- Final Coupling : The isopropoxyphenyl group is coupled with the cyano group to yield the final product.

Reaction Conditions

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of Thiophene | Cyclization | Diene + sulfur source |

| Acrylamide Introduction | Michael Addition | Acrylamide derivative + thiophene |

| Esterification | Esterification | Alcohol + carboxylic acid |

| Final Coupling | Coupling | Isopropoxyphenyl + cyano group |

This compound exhibits several biological activities, primarily due to its ability to interact with various biological targets. Research indicates that this compound may function as an inhibitor for specific proteins involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation markers in cellular models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against breast cancer.

- Inflammation Model : In a murine model of inflammation, administration of the compound led to reduced swelling and lower levels of inflammatory markers compared to control groups, highlighting its anti-inflammatory effects.

Q & A

Q. What are the key synthetic strategies for Ethyl 2-(2-cyano-3-(4-isopropylphenyl)acrylamido)-5-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-5-phenylthiophene-3-carboxylate and 4-isopropylbenzaldehyde. Key steps include:

- Cyanoacetylation : Introducing the cyanoacetamide group to the thiophene core.

- Condensation : Reacting the active methylene group with the aldehyde under reflux in toluene, catalyzed by piperidine and acetic acid .

- Purification : Recrystallization using ethanol or methanol to achieve high purity.

Q. Optimization Strategies :

- Catalyst ratio : Adjusting piperidine:acetic acid (1:1) enhances reaction efficiency.

- Reaction time : 5–6 hours under reflux ensures completion (monitored via TLC) .

Q. Table 1: Example Reaction Conditions for Analogous Compounds

| Substituent on Benzaldehyde | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Hydroxy-3,5-dimethoxyphenyl | 94 | 6 |

| 4-Methoxyphenyl | 85 | 5.5 |

| 4-Chlorophenyl | 72 | 6 |

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on aromatic rings (δ 6.8–8.2 ppm), ester groups (δ 4.2–4.4 ppm for –OCH₂CH₃), and acrylamido protons (δ 6.5–7.0 ppm) .

- ¹³C NMR : Confirms carbonyl groups (δ 165–170 ppm) and nitrile carbons (δ 115–120 ppm).

- IR Spectroscopy : Detects C≡N stretching (2200–2250 cm⁻¹) and C=O (ester: 1700–1750 cm⁻¹; amide: 1650–1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z ~475 for C₂₈H₂₅N₂O₃S) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (risk of irritation) .

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Disposal : Follow hazardous waste guidelines for halogenated organic compounds.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?

Methodology :

- Substituent Variation : Replace the 4-isopropylphenyl group with electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups.

- Biological Assays : Compare antioxidant (DPPH radical scavenging) and anti-inflammatory (carrageenan-induced edema) activities .

Q. Key Findings from Analogous Compounds :

- Phenolic substituents (e.g., –OH) enhance antioxidant activity due to radical stabilization.

- Methoxy groups reduce activity by 20–30%, highlighting the importance of free –OH groups .

Q. What experimental models are used to evaluate antioxidant and anti-inflammatory potential?

- Antioxidant Assays :

- DPPH Radical Scavenging : Measure absorbance at 517 nm; IC₅₀ values indicate potency .

- Nitric Oxide (NO) Scavenging : Quantify nitrite levels using Griess reagent.

- Lipid Peroxidation : Monitor malondialdehyde (MDA) formation in rat brain homogenate .

- Anti-Inflammatory Models :

- Carrageenan-Induced Paw Edema : Administer compound (50–100 mg/kg) and measure edema reduction over 4–6 hours .

Q. Table 2: Antioxidant Activity of Analogous Compounds (100 μM)

| Compound Substituent | DPPH Scavenging (%) | NO Scavenging (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|---|

| 4-Hydroxy-3,5-dimethoxyphenyl | 92 | 88 | 85 |

| 4-Methoxyphenyl | 65 | 60 | 58 |

| 4-Chlorophenyl | 70 | 65 | 62 |

Q. How should researchers address discrepancies in biological activity data between structurally similar analogs?

- Purity Analysis : Confirm compound purity via HPLC (>95%) to rule out impurities affecting results .

- Assay Conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Statistical Validation : Use ANOVA with post-hoc tests to assess significance of substituent-driven differences .

Q. What methodological approaches are employed in kinetic studies to understand reaction mechanisms during synthesis?

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Kinetic Profiling : Measure reaction rates at varying temperatures (Arrhenius plots) to identify rate-limiting steps.

- Computational Modeling : Molecular docking (e.g., AutoDock) predicts transition-state geometries for condensation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.